![molecular formula C20H13ClN4S B13884186 5-{3-[(4-chlorophenyl)sulfanyl]-1H-pyrrolo[2,3-b]pyridin-2-yl}-1H-indazole](/img/structure/B13884186.png)
5-{3-[(4-chlorophenyl)sulfanyl]-1H-pyrrolo[2,3-b]pyridin-2-yl}-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)sulfanyl-2-(1H-indazol-5-yl)-1H-pyrrolo[2,3-b]pyridine is a complex heterocyclic compound that features a combination of indazole, pyridine, and sulfanyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Preparation Methods
The synthesis of 3-(4-chlorophenyl)sulfanyl-2-(1H-indazol-5-yl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indazole and pyridine intermediates, followed by the introduction of the sulfanyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
3-(4-chlorophenyl)sulfanyl-2-(1H-indazol-5-yl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or pyridine moieties, often using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3-(4-chlorophenyl)sulfanyl-2-(1H-indazol-5-yl)-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its potential therapeutic effects, it is investigated as a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: It may be used in the development of new materials with specific properties, such as catalysts or sensors .
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)sulfanyl-2-(1H-indazol-5-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it could inhibit the activity of cyclooxygenase-2 (COX-2), resulting in anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
3-(4-chlorophenyl)sulfanyl-2-(1H-indazol-5-yl)-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
Indazole derivatives: These compounds share the indazole moiety and may exhibit similar biological activities, such as anti-inflammatory or anticancer effects.
Pyridine derivatives: Compounds with pyridine rings are widely studied for their diverse chemical and biological properties.
Sulfanyl compounds: These compounds contain sulfanyl groups and are known for their potential therapeutic applications. The uniqueness of 3-(4-chlorophenyl)sulfanyl-2-(1H-indazol-5-yl)-1H-pyrrolo[2,3-b]pyridine lies in its specific combination of these functional groups, which may result in distinct biological activities and applications .
Properties
Molecular Formula |
C20H13ClN4S |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-2-(1H-indazol-5-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C20H13ClN4S/c21-14-4-6-15(7-5-14)26-19-16-2-1-9-22-20(16)24-18(19)12-3-8-17-13(10-12)11-23-25-17/h1-11H,(H,22,24)(H,23,25) |
InChI Key |
HCDZITICGMCDBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=C2SC3=CC=C(C=C3)Cl)C4=CC5=C(C=C4)NN=C5)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Pyrimidin-2-ylpyrazolo[1,5-a]pyridine](/img/structure/B13884103.png)

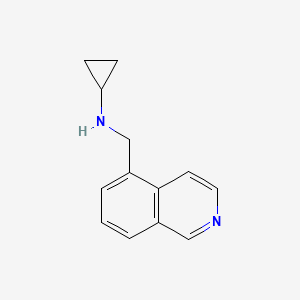
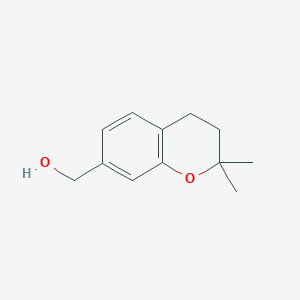

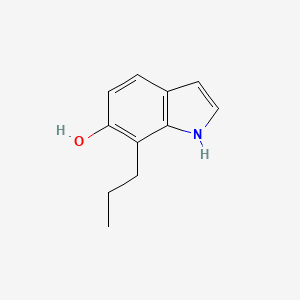
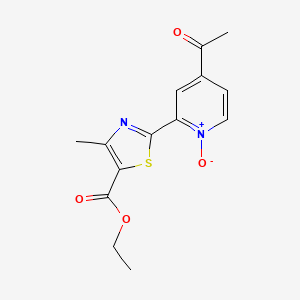
![5-Bromo-3-[(4-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13884152.png)
![[4-(2,4-Dichlorophenoxy)phenyl]methanamine](/img/structure/B13884162.png)
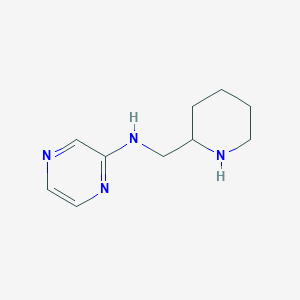
![4-[(4-methylphenyl)methoxy]-1H-indazol-3-amine](/img/structure/B13884168.png)
![2-[(2-Amino-3-phenylpropanoyl)amino]butanedioic acid](/img/structure/B13884175.png)


